4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride
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Overview
Description
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride is an organic compound with a complex structure that includes a biphenyl core substituted with a methoxy group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the biphenyl core.
Industrial Production Methods
Industrial production methods for 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under reductive conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfonamide derivative.
Substitution: Formation of various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic residues in proteins, such as serine and cysteine . This reactivity makes it a valuable tool for studying enzyme mechanisms and for developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonyl fluoride group and has different reactivity and applications.
4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Contains an aldehyde group instead of a sulfonyl fluoride group, leading to different chemical properties and uses.
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl: A related compound with a different substitution pattern, used as a positive allosteric modulator of the dopamine D1 receptor.
Uniqueness
4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride is unique due to its combination of a methoxy group and a sulfonyl fluoride group on a biphenyl core
Properties
Molecular Formula |
C13H11FO3S |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H11FO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3 |
InChI Key |
GKOAHXFFXWQOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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